molecular formula C22H29N3O B5330253 N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide

N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide

Numéro de catalogue B5330253
Poids moléculaire: 351.5 g/mol
Clé InChI: KHQGMHHIEKPVQM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide, commonly known as CPP-115, is a compound that belongs to the class of piperazine derivatives. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is the major inhibitory neurotransmitter in the brain, and its dysfunction has been implicated in several neurological disorders.

Mécanisme D'action

CPP-115 works by inhibiting the enzyme N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide transaminase, which is responsible for the breakdown of N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide in the brain. By inhibiting this enzyme, CPP-115 increases the levels of N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide in the brain, leading to increased inhibitory neurotransmission and a reduction in seizure activity.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide levels in the brain, leading to increased inhibitory neurotransmission. Additionally, CPP-115 has been shown to have anxiolytic effects and reduce cocaine-seeking behavior in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of CPP-115 is its selectivity for N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide transaminase, which reduces the likelihood of off-target effects. Additionally, CPP-115 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of CPP-115 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Orientations Futures

There are several future directions for research on CPP-115. One area of interest is the potential therapeutic applications of CPP-115 in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, there is interest in developing more potent and selective inhibitors of N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide transaminase, which could have improved therapeutic efficacy and reduced side effects. Finally, there is interest in developing alternative methods of increasing N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide levels in the brain, such as through the use of N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide agonists or by modulating the expression of N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide-related genes.

Méthodes De Synthèse

CPP-115 can be synthesized through a multi-step process involving the reaction of a cyclopentylamine derivative with 1-naphthylmethyl chloride, followed by the reaction of the resulting intermediate with piperazine and acetic anhydride. The final product is obtained through purification by column chromatography.

Applications De Recherche Scientifique

CPP-115 has been extensively studied for its potential therapeutic applications in several neurological disorders, including epilepsy, addiction, and anxiety. CPP-115 has been shown to increase N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide levels in the brain, leading to a reduction in seizure activity in animal models of epilepsy. Additionally, CPP-115 has been shown to reduce cocaine-seeking behavior in rats, suggesting its potential as a treatment for addiction. CPP-115 has also been shown to have anxiolytic effects in animal models of anxiety.

Propriétés

IUPAC Name

N-cyclopentyl-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c26-22(23-20-9-2-3-10-20)17-25-14-12-24(13-15-25)16-19-8-5-7-18-6-1-4-11-21(18)19/h1,4-8,11,20H,2-3,9-10,12-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQGMHHIEKPVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.